2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide
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Overview
Description
2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide is a complex organic compound with a unique structure that includes a morpholine ring, a hydroxy group, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It’s structurally similar to other compounds that interact with certain receptors or enzymes
Mode of Action
It’s likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
Given its structural similarity to other compounds, it might influence several pathways, leading to downstream effects . Further investigation is necessary to determine the exact pathways involved.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile . Further pharmacokinetic studies are needed to provide this information.
Result of Action
It’s likely that the compound induces changes at the molecular and cellular levels, which could potentially lead to observable physiological effects . More research is needed to elucidate these effects.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 4-hydroxyacetophenone with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with morpholine to introduce the morpholin-4-ylamino group. Finally, the resulting compound is acetylated to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-[4-[2-Hydroxy-3-(piperidin-4-ylamino)propoxy]phenyl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[4-[2-Hydroxy-3-(pyrrolidin-4-ylamino)propoxy]phenyl]acetamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The combination of the hydroxy, morpholin-4-ylamino, and acetamide groups provides a distinct profile for interactions with molecular targets.
Biological Activity
2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide, often referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the context of antibacterial and anti-viral properties. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- CAS Number : 56392-14-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Its morpholine moiety is known to enhance membrane permeability, allowing the compound to penetrate bacterial cell walls effectively.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in comparative studies:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 15 |
These results suggest that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections.
Study 1: Antibacterial Efficacy
In a study published by MDPI, the compound was tested alongside other morpholine derivatives against multi-drug resistant strains of bacteria. The findings demonstrated that this compound had a superior antibacterial effect compared to traditional antibiotics like ceftriaxone, especially at lower concentrations .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways through which this compound exerts its antibacterial effects. It was found that the compound disrupts bacterial protein synthesis by inhibiting ribosomal function, leading to cell death. This was corroborated by in vitro assays showing increased cell lysis in treated bacterial cultures .
Study 3: Anti-Virulence Properties
Recent research has also explored the anti-virulence potential of this compound against pathogenic bacteria. By targeting specific virulence factors, such as toxins produced by bacteria, it was shown to reduce pathogenicity without necessarily killing the bacteria outright. This approach could mitigate resistance development commonly associated with traditional antibiotics .
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c16-15(20)9-12-1-3-14(4-2-12)22-11-13(19)10-17-18-5-7-21-8-6-18/h1-4,13,17,19H,5-11H2,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBHRUQSXQQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NCC(COC2=CC=C(C=C2)CC(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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